molecular formula C13H23NO3 B14096786 (6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate

(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate

Cat. No.: B14096786
M. Wt: 241.33 g/mol
InChI Key: APLLVFVOTXZBFO-UHFFFAOYSA-N
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Description

(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate is a complex organic compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various medicinal plants. The structure of this compound includes a bicyclic ring system with a nitrogen atom, making it a significant molecule in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction methods, which ensure the correct stereochemistry of the molecule . The process often starts with an acyclic starting material that contains all the required stereochemical information. The formation of the bicyclic scaffold is then achieved through a series of stereocontrolled reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate apart from similar compounds is its specific structure and the resulting biological activity. The presence of the 3-methylbutanoate ester group can influence its pharmacokinetic properties, making it a unique candidate for various applications in medicinal chemistry.

Properties

IUPAC Name

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)4-13(16)17-10-5-9-6-12(15)11(7-10)14(9)3/h8-12,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLLVFVOTXZBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CC2CC(C(C1)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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